molecular formula C18H21NO B4951086 N-benzhydrylpentanamide

N-benzhydrylpentanamide

Cat. No.: B4951086
M. Wt: 267.4 g/mol
InChI Key: UNPWIWFUSOEVKO-UHFFFAOYSA-N
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Description

N-benzhydrylpentanamide is a chemical compound of interest in medicinal chemistry and biochemical research, characterized by its benzhydryl (diphenylmethyl) group linked to a pentanamide chain. This structural motif is found in several biologically active molecules. Notably, carboxamide-substituted benzhydryl amines (CBAs) have been identified as a significant class of compounds that function as epigenetic regulators, specifically as inhibitors of histone lysine demethylases (KDMs) like KDM3A and KDM3B . The inhibition of these demethylases leads to an increase in repressive histone methylation marks (such as H3K9me2), which in turn can suppress the transcription of oncogenes . Research on related benzhydryl-containing compounds has demonstrated potent inhibition of key signaling pathways, such as the Wnt pathway, which is aberrantly activated in certain cancers like colorectal cancer . Furthermore, the benzhydryl group is a key functional component in other pharmacologically active agents, including inhibitors of gastric H+/K+-ATPase, highlighting its versatility in interacting with biological targets . This combination of features makes this compound a valuable building block and candidate for researchers investigating new therapeutic agents, particularly in the fields of oncology and epigenetics. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzhydrylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-2-3-14-17(20)19-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,18H,2-3,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPWIWFUSOEVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Benzhydrylpentanamide and Its Structural Analogs

Direct Amidation Strategies Involving Pentanoic Acid Derivatives and Benzhydrylamines

Direct amidation represents a highly atom-economical approach to forming the amide bond in N-benzhydrylpentanamide by directly coupling a pentanoic acid derivative with benzhydrylamine. This strategy avoids the pre-activation steps often required in traditional amide synthesis, though it may necessitate specific reagents or conditions to overcome the inherent low reactivity of carboxylic acids and amines.

Peptide Coupling Reagents and Their Mechanistic Considerations

Peptide coupling reagents are instrumental in facilitating the direct amidation of carboxylic acids and amines under mild conditions, a critical consideration when dealing with sensitive functional groups. These reagents activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

The mechanism of action for most coupling reagents involves the in situ formation of a more reactive species from the carboxylic acid. sigmaaldrich.commdpi.com For instance, carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.comuni-kiel.de This intermediate is then readily attacked by the amine to furnish the desired amide. To minimize side reactions and racemization, especially in peptide synthesis, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. mdpi.compeptide.com These additives trap the O-acylisourea to form an active ester, which is less prone to side reactions and provides a cleaner conversion to the amide. sigmaaldrich.compeptide.com

Phosphonium and aminium (uronium) salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), have emerged as highly efficient alternatives. sigmaaldrich.compeptide.com These reagents generate highly reactive activated esters, facilitating even challenging couplings involving sterically hindered amino acids or amines. sigmaaldrich.com For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known to react faster and with less epimerization, making it suitable for sensitive substrates. peptide.com

The choice of coupling reagent and additives is crucial and depends on the specific substrates and desired reaction conditions. The table below summarizes some common peptide coupling reagents and their key features.

Coupling ReagentTypeKey FeaturesReferences
DCC, DICCarbodiimideCommonly used, but the urea (B33335) byproduct of DCC can be problematic for purification. peptide.comuni-kiel.de
HBTU, TBTUAminium SaltEfficient, with fast reaction times. peptide.com
PyBOPPhosphonium SaltExcellent for sterically hindered couplings and peptide cyclization. sigmaaldrich.compeptide.com
HATUAminium SaltReacts faster and with less epimerization than HBTU. peptide.com
COMU, PyOximOxyma-basedHigh reactivity, considered superior for hindered couplings. sigmaaldrich.com

Catalyst-Free Amidation Techniques and Green Chemistry Approaches

In line with the principles of green chemistry, catalyst-free amidation methods have garnered significant attention. These approaches aim to minimize waste and avoid the use of potentially toxic catalysts and reagents.

One straightforward catalyst-free method is thermal condensation, which involves heating a mixture of the carboxylic acid and amine. mdpi.comencyclopedia.pub However, this often requires high temperatures (typically above 160 °C) to drive off the water formed during the reaction and overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com Such harsh conditions can limit the substrate scope to thermally stable and poorly functionalized molecules. mdpi.com To mitigate this, techniques like azeotropic removal of water using a Dean-Stark apparatus can be employed. encyclopedia.pub

More recently, innovative solvent-free and catalyst-free protocols have been developed. For instance, the use of a screw reactor for the continuous flow synthesis of amides from carboxylic acids and amines using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) as a reagent has been reported. rsc.org This method allows for efficient amide bond formation at room temperature without the need for a metal catalyst or additives. rsc.org Another approach involves the direct amidation of non-activated carboxylic acids at higher temperatures in an environmentally friendly solvent like DMSO, where the carbodiimide acts as a reagent rather than just an activating agent. rsc.org

Furthermore, some amidation reactions can proceed under mild, catalyst-free conditions in either aqueous or organic media, particularly for the reaction of aldehydes with amines. dntb.gov.uaresearchgate.netrsc.org These methods highlight a move towards more sustainable synthetic practices in amide synthesis.

Ritter Reaction Variants for N-Benzhydryl Amide Formation

The Ritter reaction is a powerful method for preparing N-substituted amides. organic-chemistry.orgresearchgate.netthieme-connect.comresearchgate.net It classically involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or an alkene, in the presence of a strong acid. thieme-connect.comorganic-chemistry.org The stability of the carbocation intermediate is key to the success of the reaction, making secondary benzylic alcohols like benzhydrol ideal substrates for generating the N-benzhydryl moiety. ias.ac.in

Catalytic Systems for Ritter Reaction: Development and Mechanistic Insights

The traditional Ritter reaction often requires stoichiometric amounts of strong, corrosive acids like sulfuric acid, which can lead to significant waste and limit the reaction's applicability to acid-sensitive substrates. ias.ac.ingoogle.com Consequently, the development of catalytic systems that operate under milder and more environmentally benign conditions has been a major focus of research.

The mechanism of the Ritter reaction begins with the formation of a stable carbocation from the alcohol. organic-chemistry.org In the case of this compound synthesis from benzhydrol and valeronitrile (B87234) (pentanenitrile), the benzhydryl cation is generated under acidic conditions. This cation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate. organic-chemistry.orgthieme-connect.com Subsequent hydrolysis of the nitrilium ion yields the final N-substituted amide. researchgate.netorganic-chemistry.org

Recent advancements have introduced a variety of catalytic systems to promote this transformation more efficiently. These include both homogeneous and heterogeneous catalysts, which offer different advantages in terms of reactivity, selectivity, and catalyst recovery.

Homogeneous catalysts for the Ritter reaction offer mild and efficient conditions for the synthesis of N-substituted amides. A notable example is the use of formic acid as both the solvent and a catalyst for the reaction of benzhydrol with various nitriles. organic-chemistry.orgthieme-connect.comthieme-connect.com Refluxing benzhydrol and a nitrile in formic acid produces the corresponding N-benzhydrylamide in good yields without the need for a strong acid catalyst. organic-chemistry.orgthieme-connect.com Under these conditions, benzhydrol is first converted to benzhydryl formate, which then slowly solvolyzes to the benzhydryl cation, the reactive species in the Ritter reaction. thieme-connect.com This method is particularly advantageous as it avoids the harsh conditions of traditional Ritter reactions and allows for the synthesis of amides from nitriles that might be sensitive to strong acids. organic-chemistry.orgthieme-connect.com

Other homogeneous catalytic systems include the use of trifluoroacetic acid (TFA) in combination with a manganese(II) acetate (B1210297) catalyst and a DDQ oxidant to synthesize this compound from diphenylmethane (B89790) and pentanenitrile. google.com This method represents a direct C-H amination approach.

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. google.comresearchgate.net A variety of solid acid catalysts have been successfully employed in the Ritter reaction.

Aluminum hydrogen sulfate (B86663) [Al(HSO4)3] has been demonstrated as an efficient and recyclable heterogeneous catalyst for the synthesis of N-substituted amides from alcohols and nitriles. ias.ac.in The reaction of benzhydrol with various nitriles, including those that would lead to this compound, proceeds in good to excellent yields under refluxing nitromethane (B149229). ias.ac.in The catalyst is an air-stable, cost-effective solid that can be easily recovered by filtration and reused multiple times without a significant loss of activity. ias.ac.in This makes it a highly practical and environmentally friendly option for industrial applications.

Other heterogeneous catalysts that have been investigated for the Ritter reaction include:

Sulfated polyborate: This catalyst works under solvent-free conditions and offers the advantages of both Lewis and Brønsted acidity. ias.ac.in

Calcium hydrogen sulfate [Ca(HSO4)2]: This solid acid catalyst is effective for the reaction of tertiary, secondary, and benzylic alcohols with nitriles. sid.ir

Acidified clays: These have been used as catalysts in the Ritter reaction, offering an alternative to corrosive mineral acids. google.com

Sulfonic-acid-functionalized silica: This provides a solid support for the acidic catalyst, facilitating recovery and reuse. researchgate.net

P2O5/SiO2: This is another example of a useful heterogeneous catalyst for the Ritter reaction. researchgate.net

The table below provides a summary of research findings for the synthesis of this compound and its analogs using different catalytic Ritter reactions.

ReactantsCatalyst/ConditionsProductYieldReference
Diphenylmethane, PentanenitrileMn(OAc)3·2H2O, DDQ, TFA, DCE, 90 °CThis compound- google.com
Benzhydrol, ValeronitrileAl(HSO4)3, Nitromethane, refluxThis compound90% ias.ac.in
Benzhydrol, AcetonitrileFormic acid, refluxN-Benzhydrylacetamide77% thieme-connect.com
Diphenylmethane, AcetonitrileElectrophotocatalysis (TAC ion)N-Benzhydrylacetamide71% nih.gov

Reaction Conditions and Solvent Effects in Ritter-Type Amidation

The Ritter reaction facilitates the synthesis of N-substituted amides through the reaction of a nitrile with a carbocation precursor, such as an alcohol or alkene, under strongly acidic conditions. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this involves the reaction of a benzhydryl cation source, typically benzhydrol, with pentanenitrile. ias.ac.in The reaction is acid-catalyzed, with strong protic acids like sulfuric acid (H₂SO₄), perchloric acid (HClO₄), or solid acid catalysts such as aluminum hydrogen sulfate [Al(H₂SO₄)₃] being commonly employed. ias.ac.injkchemical.com Milder conditions using refluxing formic acid have also been reported, which can be advantageous for substrates sensitive to stronger acids. organic-chemistry.org

The acid protonates the hydroxyl group of the alcohol, leading to the formation of a stable carbocation, which is then attacked by the nitrile's nitrogen atom. organic-chemistry.org This forms a nitrilium ion intermediate that, upon hydrolysis during aqueous work-up, yields the final amide. organic-chemistry.org

Solvent choice is critical and can influence reaction outcomes. While the nitrile reactant can sometimes serve as the solvent, co-solvents are often used. jkchemical.com For instance, the synthesis of this compound has been successfully carried out using nitromethane as a solvent at elevated temperatures (100°C). ias.ac.in The polarity and coordinating ability of the solvent affect the stability of the carbocation intermediate. psu.edu Non-polar solvents may enhance carbocation reactivity, while polar solvents can stabilize it, potentially modulating the reaction rate. psu.edu The selection of an appropriate solvent system is crucial for balancing reactant solubility and the reactivity of key intermediates.

Table 1: Exemplary Conditions for Ritter-Type Synthesis

Carbocation PrecursorNitrileCatalyst/SolventTemperatureYieldReference
BenzhydrolPentanenitrileAl(HSO₄)₃ / Nitromethane100°C90% ias.ac.in
BenzhydrolVarious NitrilesFormic AcidRefluxFair to Good organic-chemistry.org

Transition Metal-Catalyzed Amidation Approaches

Transition metal-catalyzed reactions, particularly those involving C-H bond activation, represent a modern and atom-economical alternative to classical methods for amide synthesis. researchgate.net These approaches offer direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and often proceeding under milder conditions than the Ritter reaction. researchgate.netnih.gov

Manganese-Catalyzed Oxidative Amidation of Diphenylmethane and Nitriles

A notable advancement is the use of earth-abundant manganese catalysts for the oxidative amidation of C(sp³)-H bonds. beilstein-journals.org This method enables the direct synthesis of this compound from diphenylmethane and pentanenitrile. google.com The process is characterized by its use of inexpensive raw materials, mild reaction conditions, and broad applicability. google.com

Manganese(II) acetate dihydrate, often used as a precursor to the active catalyst Manganese(III) acetate, is an effective catalyst for the oxidative C-H amidation of diphenylmethane. google.commdpi.com It is believed that the Mn(II) species is oxidized in situ to a higher-valent Mn(III) species, which is the active catalyst. mdpi.com This Mn(III) species facilitates the C-H bond activation of diphenylmethane. mdpi.com The use of an inexpensive and abundant metal like manganese, which has a high redox potential and can exist in numerous oxidation states, makes this method economically and environmentally attractive. beilstein-journals.orgthieme-connect.de

The manganese-catalyzed amidation is an oxidative process that requires an oxidant to regenerate the active Mn(III) catalyst. nih.gov 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and widely used oxidant in these catalytic systems. google.comrsc.org DDQ is a strong electron acceptor that reoxidizes the Mn(II) species back to the active Mn(III) state, enabling the catalytic cycle to continue. rsc.org The combination of a manganese catalyst and DDQ as the oxidant has proven effective for the synthesis of amides from arylmethane derivatives and various nitriles. google.com In some systems, DDQ is used in catalytic amounts in conjunction with a stoichiometric co-oxidant like manganese dioxide (MnO₂), which enhances the economic and environmental profile of the reaction. acs.org

The mechanism for manganese-catalyzed C-H amidation is thought to proceed through a radical pathway. nih.govnih.gov Key proposed steps include:

Catalyst Oxidation : The Mn(II) precatalyst is oxidized to the active Mn(III) species by the oxidant (e.g., DDQ). beilstein-journals.org

C-H Activation : The Mn(III) catalyst abstracts a hydrogen atom from the benzylic position of diphenylmethane, generating a diphenylmethyl radical. This C-H bond cleavage is often the rate-determining step. nih.govbeilstein-journals.org

Radical Rebound/Trapping : The generated radical is trapped by the manganese-imido complex. beilstein-journals.org

C-N Bond Formation : The nitrile coordinates to the manganese complex, and subsequent steps lead to the formation of the new C-N bond, yielding a nitrilium ion intermediate. nih.gov

Hydrolysis : The intermediate is hydrolyzed during workup to give the final this compound product. nih.gov

This pathway, involving direct C-H activation, bypasses the need for pre-functionalized substrates like alcohols, representing a more efficient synthetic strategy. researchgate.netnih.gov

Table 2: Comparison of Synthetic Methodologies

FeatureRitter-Type AmidationMn-Catalyzed Oxidative Amidation
Starting Materials Benzhydrol, PentanenitrileDiphenylmethane, Pentanenitrile
Key Reagent Strong Acid (e.g., H₂SO₄, Al(HSO₄)₃)Mn Catalyst (e.g., Mn(OAc)₂·2H₂O), Oxidant (e.g., DDQ)
Key Intermediate Benzhydryl Carbocation, Nitrilium IonDiphenylmethyl Radical, Mn-Imido Complex
Conditions Harsh (strongly acidic, often high temp.)Mild
Advantages Well-established, simple procedureC-H activation, atom economy, milder conditions
Limitations Limited functional group tolerance, harsh conditionsRequires catalyst and oxidant

Other Metal-Catalyzed Methods for C-N Bond Formation Relevant to Amides

Beyond the standard coupling agent-mediated approaches, direct metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing amide bonds. researchgate.netrsc.org These methods often involve the formation of a carbon-nitrogen bond between an amine and a carboxylic acid derivative, alcohol, or aryl halide, mediated by a transition metal catalyst. researchgate.net

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C–N bonds. wikipedia.orgsnnu.edu.cn While traditionally used for synthesizing aryl amines from aryl halides, modifications of this reaction allow for the formation of amides. This can be achieved by coupling amides with aryl halides (a process sometimes called Buchwald-Hartwig amidation) or by carbonylative coupling of aryl halides, carbon monoxide, and amines. rsc.orgsigmaaldrich.comrsc.org For the synthesis of this compound, a hypothetical palladium-catalyzed approach could involve the coupling of benzhydrylamine with an activated pentanoic acid derivative. The development of sophisticated phosphine (B1218219) ligands has been crucial in expanding the substrate scope and improving the efficiency of these reactions. wikipedia.org

Copper-Catalyzed Amination (Ullmann Condensation): The Ullmann condensation is a classical copper-catalyzed reaction for forming C–N bonds, typically between an aryl halide and an amine, amide, or imide. wikipedia.orgcdnsciencepub.com Modern protocols often use soluble copper catalysts with ligands like diamines, which allow the reactions to proceed under milder conditions than the traditionally harsh requirements of high temperatures and polar solvents. wikipedia.orgnih.govacs.org The synthesis of this compound via an Ullmann-type reaction could conceptually involve the coupling of benzhydrylamine with pentanoic acid or its derivatives, although this is less common than aryl-amine couplings. Research has shown that copper can effectively catalyze the arylation of amides. cdnsciencepub.comcdnsciencepub.com

The general mechanism for these reactions involves the formation of a metal-amide or metal-amine complex, which then reacts with the electrophilic partner to form the final amide product. wikipedia.orgnih.gov

Table 1: Comparison of Palladium- and Copper-Catalyzed Amidation Methods
FeaturePalladium-Catalyzed (Buchwald-Hartwig Type)Copper-Catalyzed (Ullmann-Goldberg Type)
Catalyst SystemPd precatalyst with phosphine or NHC ligands (e.g., RuPhos, Josiphos). sigmaaldrich.comCu(I) salts (e.g., CuI) with diamine or phenanthroline ligands. wikipedia.orgnih.gov
Typical SubstratesAryl/vinyl halides or triflates coupled with primary/secondary amines or amides. wikipedia.orgacs.orgAryl halides (especially iodides and bromides) coupled with amines, amides, alcohols. wikipedia.orgnih.gov
Reaction ConditionsGenerally milder conditions, broader functional group tolerance. snnu.edu.cnTraditionally harsh (high temp.), but modern ligands allow for milder conditions. wikipedia.orgacs.org
Key IntermediatesPd(0)/Pd(II) catalytic cycle involving oxidative addition and reductive elimination. wikipedia.orgInvolves Cu(I) amidate complexes; mechanism can involve Cu(I)/Cu(III) cycle. nih.govacs.org

Chemo- and Regioselective Synthesis of this compound

Chemoselectivity and regioselectivity are critical when synthesizing molecules with multiple reactive sites. The goal is to functionalize one specific group while leaving others untouched.

Chemoselectivity: In the context of this compound, a chemoselectivity challenge would arise if either the pentanoyl precursor or the benzhydrylamine precursor contained another reactive functional group (e.g., a hydroxyl, a second amine, or a more reactive carbonyl group). Amide bonds are generally less reactive than other carbonyl derivatives like esters or acid chlorides. rsc.org This inherent stability can be exploited. For instance, one could selectively reduce an ester in the presence of the amide bond of this compound.

Conversely, modern activation methods can render amides more reactive. rsc.org Electrophilic activation of the amide oxygen, for example with triflic anhydride (B1165640) (Tf₂O), can generate a highly reactive nitrilium or keteniminium ion intermediate. rsc.orgnih.gov This allows for transformations that are chemoselective for the amide. For example, a molecule containing both an amide and a less reactive functional group could be selectively modified at the amide position through this activation strategy. researchgate.net

Regioselectivity: Regioselectivity concerns the site of a reaction in a molecule with multiple similar reactive centers. For this compound itself, this is not a primary issue. However, if synthesizing a more complex analog from a precursor with multiple, distinct amine or carboxylic acid groups, regioselectivity would be paramount. For example, in a diamine, the more nucleophilic or less sterically hindered amine would preferentially react with the pentanoyl chloride. Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to promote regioselective additions involving β-keto amides. publish.csiro.au Similarly, methods have been developed for the regioselective formation of β,γ-unsaturated amides from unactivated alkenes. acs.org

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound is achiral, its derivatives can possess stereocenters. For instance, substitution on the benzhydryl methine carbon or at the α- or β-position of the pentanoyl group can introduce chirality. The synthesis of a single enantiomer of such a chiral derivative requires stereoselective methods.

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. frontiersin.org

Copper-Catalyzed Asymmetric Amidation: Recent advances have demonstrated the enantioselective synthesis of chiral amides using copper catalysis. For example, a direct enantioselective copper hydride (CuH)-catalyzed reaction can produce β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines. acs.org Another innovative method uses a photoinduced, dual-catalyst copper system to achieve the asymmetric N-alkylation of primary amides with racemic alkyl electrophiles, allowing both C-N bond formation and stereocontrol in a single step. frontiersin.orgnih.gov

Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can also facilitate asymmetric amide synthesis. europa.eubohrium.com For example, chiral Brønsted bases can create a chiral environment through hydrogen bonding, guiding the stereochemical outcome of a reaction. frontiersin.org Catalytic asymmetric direct-type addition reactions of simple amides to α,β-unsaturated carbonyl compounds have been achieved using a chiral potassium catalyst with a crown ether. acs.org

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

Evans and Oppolzer Auxiliaries: Evans oxazolidinones and Oppolzer's camphorsultam are well-known chiral auxiliaries. wikipedia.orgacs.org To synthesize a chiral derivative of this compound, one could attach a chiral auxiliary to the pentanoic acid precursor. After forming the N-acyl-auxiliary, the α-carbon can be deprotonated and reacted with an electrophile. The bulky auxiliary shields one face of the resulting enolate, forcing the electrophile to approach from the less hindered side, thus creating a new stereocenter with high diastereoselectivity. acs.org Subsequent cleavage of the auxiliary would yield the chiral carboxylic acid, which can then be coupled with benzhydrylamine.

Pseudoephedrine and Pseudoephenamine Auxiliaries: Pseudoephedrine and the related pseudoephenamine are practical and effective chiral auxiliaries. wikipedia.orgnih.govharvard.edu They are reacted with a carboxylic acid to form an amide. The α-proton can be selectively removed, and the subsequent alkylation reaction is highly stereocontrolled. wikipedia.orgnih.gov The auxiliary can then be cleaved to yield the chiral carboxylic acid, ketone, or alcohol. harvard.edu This approach is particularly noted for its high diastereoselectivity in creating quaternary carbon centers. nih.gov

Table 2: Comparison of Stereoselective Synthesis Strategies
StrategyPrincipleAdvantagesDisadvantagesExample Application
Asymmetric CatalysisA small amount of a chiral catalyst creates a chiral environment for the reaction. frontiersin.orgAtom economical (sub-stoichiometric catalyst); high turnover numbers possible.Catalyst development can be complex and expensive; may require specific conditions.CuH-catalyzed asymmetric reductive amidation of an α,β-unsaturated acid before coupling with benzhydrylamine. acs.org
Chiral AuxiliaryA stoichiometric chiral molecule is attached to the substrate to direct a diastereoselective reaction. wikipedia.orgOften highly reliable and predictable; high diastereoselectivities are common (>95%). acs.orgnih.govRequires additional steps for attachment and removal of the auxiliary; not atom economical.Using an Evans oxazolidinone attached to pentanoic acid to guide α-alkylation, followed by removal and amidation. wikipedia.org

Scalable Synthesis Protocols for this compound Production in Research Settings

Scaling up a reaction from milligram to multigram quantities for research purposes requires consideration of factors like cost, safety, ease of purification, and robustness.

Batch Synthesis: For a straightforward amide like this compound, a simple and scalable batch protocol would involve reacting benzhydrylamine with pentanoyl chloride in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran, in the presence of a base such as triethylamine (B128534) to scavenge the HCl byproduct. An alternative involves using a coupling agent like n-propanephosphonic acid anhydride (T3P) with pyridine, a method noted for its easy setup, high yields, and simple workup. acs.orgnih.gov Activating the carboxylic acid with carbonyldiimidazole (CDI) is another practical and high-yielding protocol suitable for scale-up. researchgate.net For larger scales (multigram), purification by crystallization is often preferred over chromatography to improve efficiency and reduce solvent waste. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages for scalability, safety, and process control. nih.govunimib.it In a flow setup, reagents are continuously pumped and mixed in a reactor coil or channel. The rapid heat and mass transfer in microreactors allows for the use of highly reactive intermediates and exothermic reactions with greater safety than in batch processes. unimib.it Protocols for direct amidation at high temperatures and pressures have been developed for industrial-scale production. unimib.it Solvent-free methods, such as using a screw reactor with a coupling agent like EDC·HCl, have been developed to produce amides on a 100-gram scale with high yields. rsc.org Flow chemistry is particularly advantageous for improving space-time yields and moving towards greener, more sustainable synthesis. nih.govunimib.it

Sophisticated Structural Elucidation and Conformational Analysis of N Benzhydrylpentanamide

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is a powerful technique for determining the precise atomic arrangement of a compound in its crystalline state. nih.gov While specific crystallographic data for N-benzhydrylpentanamide is not publicly available, analysis of closely related structures, such as N-benzhydrylformamide, provides a strong basis for predicting its solid-state characteristics. researchgate.net

In the crystal structure of N-benzhydrylformamide, the molecule exhibits specific geometric parameters. The two phenyl rings of the benzhydryl group are not coplanar, with a significant dihedral angle between them. researchgate.net Similarly, the amide group itself is planar, and the phenyl rings are oriented at distinct angles to this plane. researchgate.net It is anticipated that this compound would adopt a comparable conformation in the solid state, with the pentanamide (B147674) chain extending from the nitrogen atom.

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

ParameterPredicted Value/FeatureBasis of Prediction
Crystal SystemMonoclinic or TriclinicCommon for organic molecules of similar complexity. nih.gov
Space GroupP2₁/c or P-1Frequently observed for centrosymmetric packing in related amides. nih.govresearchgate.net
Key Intermolecular InteractionsN—H···O hydrogen bondsFundamental to amide crystal packing. researchgate.net
C—H···π interactionsCommon with aromatic systems. researchgate.net
π···π stackingPossible between phenyl rings of adjacent molecules. dcu.ie
Conformation of Benzhydryl GroupNon-coplanar phenyl ringsSteric hindrance prevents planarity. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential tool for determining the absolute configuration of chiral molecules. mdpi.com this compound itself is not chiral. However, if a stereocenter were introduced, for instance by substitution on the pentanamide chain or by creating dissymmetry in the benzhydryl group, the resulting enantiomers could be distinguished using ECD.

The benzhydryl group, while achiral itself, can become a sensitive chromophoric probe when placed in a chiral environment. acs.orgnih.gov The electronic transitions of the phenyl rings (around 190-220 nm and 250-270 nm) would give rise to Cotton effects in the ECD spectrum upon interaction with a nearby chiral center. mdpi.com The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the chromophore relative to the stereocenter.

To assign the absolute configuration, experimental ECD spectra would be compared with spectra predicted by quantum chemical calculations for each possible enantiomer. mdpi.com A good match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the molecule's three-dimensional structure. The flexibility of the pentanamide chain would need to be carefully considered in the calculations, as different conformations can significantly impact the resulting ECD spectrum. mdpi.com

Conformational Landscape Investigation

A key conformational feature of amides is the restricted rotation around the C-N bond due to its partial double bond character. mdpi.comut.ee This can lead to the existence of cis and trans isomers. For N-substituted formamides, two distinct sets of signals are often observed in NMR spectra, corresponding to these different orientations of the group attached to the nitrogen. mdpi.commdpi.com In N-benzhydrylformamides, the energy barrier for this rotation has been calculated to be in the range of 20–23 kcal/mol, indicating that interconversion between isomers is slow at room temperature. mdpi.com For this compound, a similar rotational barrier around the C(O)-N bond is expected, leading to distinct populations of rotational isomers in solution.

Furthermore, rotation of the entire benzhydryl group relative to the amide plane, and the rotation of the two phenyl rings within the benzhydryl moiety, contribute to the conformational complexity. mdpi.com The rotation of the phenyl groups is also hindered, with calculated energy barriers that can be influenced by substituents. mdpi.com The flexible pentyl group adds another layer of conformational freedom through rotation around its C-C single bonds.

The preferred conformation of this compound, both as an isolated molecule and in the condensed phase, is determined by a balance of intramolecular and intermolecular interactions.

Intramolecular Interactions:

Steric Hindrance: The bulky benzhydryl group imposes significant steric constraints, influencing the rotational barriers around the N-CH and C(O)-N bonds. The interaction between the phenyl rings and the pentyl chain will dictate the preferred orientation of these groups.

Hydrogen Bonding: While less common for the amide N-H itself in an intramolecular fashion in this specific structure, the potential for weak C-H···O interactions exists, which could stabilize certain folded conformations. researchgate.net In related N-benzhydryl-glycolamide esters, a propensity for folding into a β-turn conformation stabilized by a 4→1 hydrogen bond has been observed. researchgate.net

Intermolecular Interactions:

Hydrogen Bonding: As mentioned in the context of X-ray crystallography, N—H···O hydrogen bonds are the dominant intermolecular force in the solid state, leading to the formation of dimers or larger aggregates. researchgate.netnih.gov These interactions will also be significant in concentrated solutions in non-polar solvents.

π-Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice or aggregates in solution. dcu.ie

The interplay of these forces results in a complex potential energy surface with multiple local minima, each corresponding to a different stable conformation. Experimental techniques like NMR spectroscopy, combined with computational modeling, are essential for mapping this landscape and understanding the conformational preferences of this compound. mdpi.com

Theoretical and Computational Studies on N Benzhydrylpentanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. rsc.orgnih.gov Such calculations for N-benzhydrylpentanamide can reveal details about its molecular orbitals and charge distribution, which are fundamental to its chemical behavior. Methods like DFT with appropriate basis sets, such as B3LYP/6-31G(d), are commonly employed for geometry optimization and electronic property calculations of organic molecules, including amides. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the amide nitrogen atom. The LUMO is anticipated to be distributed over the carbonyl group and the phenyl rings, which can accept electron density. researchgate.net The calculated energies of these orbitals allow for the prediction of sites susceptible to nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound (Calculated using DFT/B3LYP/6-31G(d) in vacuum)
OrbitalEnergy (eV)Primary Lobe Localization
HOMO-6.25Phenyl Rings, Amide N
LUMO-0.15Carbonyl Group (C=O), Phenyl Rings
HOMO-LUMO Gap (ΔE)6.10N/A

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its electrophilic and nucleophilic regions. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. rsc.org

For this compound, the MEP map would be expected to show a significant region of negative potential around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for hydrogen bonding. libretexts.org The amide hydrogen (N-H) would exhibit a region of high positive potential, marking it as a hydrogen bond donor site. The aromatic rings would display moderately negative potential above and below the plane of the rings, associated with the π-electron system. nih.gov This information is vital for understanding non-covalent interactions.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Due to its structural flexibility, particularly around the rotatable single bonds in the pentanamide (B147674) chain and the bonds connecting to the benzhydryl group, this compound can adopt numerous conformations. eurekalert.org Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of such flexible molecules. mdpi.comnih.govacs.org

Conformational searching, coupled with energy minimization, is a computational procedure used to identify stable, low-energy conformers of a molecule. nih.gov For this compound, this process would involve systematically rotating the key dihedral angles (e.g., around the C-C bonds of the pentyl chain and the C-N amide bond) to generate a wide range of possible shapes. Each of these generated structures is then subjected to energy minimization using a suitable force field (e.g., MMFF94 or AMBER) to find the nearest local energy minimum on the potential energy surface. ut.ee

The resulting low-energy conformers would likely differ in the orientation of the pentyl chain and the relative positioning of the two phenyl rings. The stability of these conformers is governed by a balance of steric hindrance, intramolecular hydrogen bonding (if any), and other non-covalent interactions.

Table 2: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies
ConformerKey Dihedral Angles (φ, ψ)°Relative Energy (kcal/mol)Description
1 (Global Minimum)-150, 1600.00Extended pentyl chain, phenyl rings staggered
2-70, 801.85Folded pentyl chain, phenyl rings gauche
365, 1752.50Partially folded chain, one phenyl ring eclipsing the C-H bond

The conformational preferences of a molecule can be significantly influenced by the surrounding solvent. nih.govacs.org MD simulations in explicit solvent environments (e.g., water, chloroform, DMSO) can be used to study these effects. ub.edu The solvent can stabilize or destabilize certain conformers based on polarity and hydrogen bonding capabilities. nih.gov

In a nonpolar solvent like chloroform, the conformational landscape of this compound might be dominated by conformers that maximize intramolecular interactions, such as hydrogen bonds between the amide N-H and the carbonyl C=O if sterically feasible. In a polar protic solvent like water, the solvent molecules would compete for hydrogen bonding with the amide group, potentially favoring more extended conformations where the polar groups are exposed to the solvent. ub.edu Polar aprotic solvents like DMSO would primarily interact with the N-H group, influencing the conformational equilibrium differently. ub.edu

Table 3: Hypothetical Solvent-Dependent Population of Major Conformers of this compound
Conformer TypePopulation in Chloroform (%)Population in Water (%)Population in DMSO (%)
Extended306555
Folded/Globular703545

Docking Simulations and Molecular Recognition Studies (Hypothetical Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). nih.govajchem-a.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a ligand within a protein's active site. acs.orgrjptonline.org For this compound, a hypothetical docking study could be performed against a protein target where amide-containing molecules are known to bind, such as a protein kinase or a protease.

In a hypothetical docking simulation against a protein kinase active site, this compound would be positioned within the binding pocket. The amide group could form crucial hydrogen bonds with backbone atoms of the hinge region of the kinase, a common binding motif for kinase inhibitors. The bulky, hydrophobic benzhydryl group could occupy a hydrophobic pocket, forming van der Waals and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The flexible pentyl chain could adopt a conformation that fits within a hydrophobic channel, further stabilizing the complex. The docking score and calculated binding energy would provide a quantitative estimate of the binding affinity.

Table 4: Hypothetical Docking Results of this compound with a Protein Kinase
ParameterValue/Description
Docking Score (kcal/mol)-8.5
Estimated Binding Energy (ΔG, kcal/mol)-9.2
Key Hydrogen BondsAmide N-H with backbone C=O of Glu; Amide C=O with backbone N-H of Leu
Key Hydrophobic InteractionsBenzhydryl group with Phe, Leu, Val residues
Key π-π Stacking InteractionsOne phenyl ring with side chain of Phe

Ligand-Protein Interaction Modeling (Conceptual Framework)

The interaction between a small molecule, or ligand, like this compound and a protein is fundamental to many biological processes and is a key focus in drug discovery. mdpi.combiophys.jp Computational modeling provides a conceptual framework to understand and predict these interactions. The primary models for ligand-protein binding are the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov

Ligand-protein interactions are governed by a variety of non-covalent forces, including:

Hydrogen Bonds: These are crucial for the specificity of binding. The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). ajchem-a.com

Hydrophobic Interactions: The bulky, nonpolar benzhydryl group (diphenylmethyl) and the pentyl chain will favorably interact with hydrophobic pockets in a protein, driven by the displacement of water molecules.

π-Interactions: The phenyl rings of the benzhydryl group can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues.

Computational techniques such as molecular docking are used to predict the preferred binding orientation of a ligand to a protein. 21stcenturycardiology.com These methods utilize scoring functions to estimate the binding affinity, helping to identify potential biological targets and guide the design of more potent molecules. For instance, in studies of modafinil (B37608) analogues, which also contain a diphenylmethyl moiety, molecular docking was used to understand their binding to the dopamine (B1211576) and serotonin (B10506) transporters. nih.gov

Interaction TypeFunctional Group in this compoundPotential Protein Residue Partner
Hydrogen Bond DonorAmide N-HAspartate, Glutamate, Serine
Hydrogen Bond AcceptorAmide C=OArginine, Lysine, Serine
HydrophobicBenzhydryl group, Pentyl chainLeucine, Isoleucine, Valine
π-π StackingPhenyl ringsPhenylalanine, Tyrosine, Tryptophan
Cation-πPhenyl ringsLysine, Arginine

Pharmacophore Modeling (Theoretical Design Principles)

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dergipark.org.tr A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the key interaction points. dergipark.org.tr

For a molecule like this compound, a pharmacophore model would typically include features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide group.

Hydrogen Bond Donors (HBD): The N-H group of the amide.

Hydrophobic/Aromatic Regions (HY/AR): The two phenyl rings of the benzhydryl group and the pentyl chain.

These models can be generated based on the structure of a known protein target (structure-based) or from a set of known active ligands (ligand-based). dergipark.org.tr Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active. nih.govbiointerfaceresearch.com This approach has been successfully applied to identify novel inhibitors for various protein targets. nih.gov For example, pharmacophore modeling has been used to design and screen for novel inhibitors of enzymes, demonstrating the utility of this method in identifying new lead compounds. chemrxiv.org

Pharmacophoric FeatureCorresponding Moiety in this compoundImportance in Molecular Recognition
Hydrogen Bond Acceptor (HBA)Carbonyl OxygenForms directional interactions with H-bond donors on the receptor.
Hydrogen Bond Donor (HBD)Amide HydrogenForms directional interactions with H-bond acceptors on the receptor.
Hydrophobic (HY)Pentyl ChainEngages in non-polar interactions within hydrophobic pockets.
Aromatic (AR)Two Phenyl RingsParticipates in π-stacking and other aromatic interactions.

Structure-Property Relationship (SPR) Modeling (excluding physical/chemical properties and efficacy)

Structure-Property Relationship (SPR) modeling, often a component of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural features of molecules with their various properties. nih.gov While often focused on efficacy, SPR can also be applied to other characteristics.

For this compound and its analogs, SPR studies can elucidate how modifications to the chemical structure influence properties such as conformational flexibility and electronic characteristics. For example, a study on N-benzhydrylformamides used Density Functional Theory (DFT) to investigate how halogen substitution on the phenyl rings affects the rotational barriers of the aryl and formyl groups. mdpi.com It was found that ortho-substituents significantly hinder the rotation of the aryl fragments. mdpi.com

Another computational study on N-benzhydryl benzamide (B126) and related derivatives used DFT to calculate properties like the frontier molecular orbitals (HOMO and LUMO). sci-hub.se The energy gap between the HOMO and LUMO is an indicator of molecular reactivity. The introduction of the N-benzhydryl group was found to raise the HOMO energy level compared to the parent benzamide, suggesting an increased electron-donating character. sci-hub.se These types of computational analyses are invaluable for understanding how structural changes at a molecular level translate into macroscopic properties.

Structural ModificationModeled PropertyObserved/Predicted EffectReference
Ortho-halogen substitution on phenyl rings of N-benzhydrylformamideRotational energy barrier of aryl groupIncreased barrier to rotation mdpi.com
Introduction of N-benzhydryl group to benzamideHOMO energy levelIncreased HOMO energy, indicating greater electron-donating ability sci-hub.se
Methylation of amide nitrogen in N-benzhydrylformamideRotational energy barrier of formyl groupCalculated barrier of ~23 kcal/mol mdpi.com

Reaction Pathway Energetics and Transition State Analysis for Synthesis

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, including the synthesis of amides. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and identify the rate-determining steps.

The synthesis of this compound can be achieved through the reaction of benzhydrylamine with pentanoyl chloride or by coupling with pentanoic acid using a coupling agent. A common method for amide bond formation involves the nucleophilic attack of an amine on an activated carboxylic acid derivative.

Theoretical studies on amide synthesis often employ DFT to model the reaction pathway. mdpi.com These calculations can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For example, in the study of N-benzhydrylformamides, DFT calculations were used to determine the rotational barriers of the formyl group, which is analogous to studying the energetics of conformational changes that can influence reactivity. mdpi.com The transition state for amide bond formation is characterized by a partially formed bond between the amine nitrogen and the carbonyl carbon, and a partial negative charge on the carbonyl oxygen. The stability of this transition state is crucial in determining the reaction rate.

Reaction StepComputational MethodKey Energetic ParameterConceptual Finding
Formyl group rotation in N-methyl-N-benzhydrylformamideDFT (M06-2X/6-311+G*)Gibbs Free Energy of Activation (ΔG‡)Calculated barrier of 22.7 kcal/mol, in good agreement with experimental data. mdpi.com
Amide bond formation (general)DFTActivation Energy (Ea)The rate is determined by the stability of the tetrahedral intermediate and the transition state leading to it.

Chemical Reactivity and Transformation Studies of N Benzhydrylpentanamide

Hydrolysis and Amide Bond Stability under Various Conditions

The amide bond is known for its exceptional stability, a result of resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts partial double-bond character to the C-N bond. Consequently, N-benzhydrylpentanamide is resistant to hydrolysis under neutral conditions. However, cleavage of the amide bond can be induced under forcing acidic or basic conditions, typically requiring elevated temperatures.

Acid-Catalyzed Hydrolysis: When heated with a strong acid, such as aqueous hydrochloric acid or sulfuric acid, the carbonyl oxygen of this compound is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent cleavage of the tetrahedral intermediate yields pentanoic acid and benzhydrylamine. The amine product is protonated under the acidic conditions to form the corresponding ammonium (B1175870) salt.

Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide and heat, the hydroxide ion directly attacks the carbonyl carbon. This saponification process results in the formation of a carboxylate salt (sodium pentanoate) and benzhydrylamine. The reaction is effectively irreversible as the final deprotonation of the carboxylic acid shifts the equilibrium. researchgate.netpsu.edu

The general conditions and products of hydrolysis are summarized in the table below.

ConditionReagentsTypical TemperatureProducts
AcidicH₂O, H⁺ (e.g., HCl)RefluxPentanoic acid and Benzhydrylammonium chloride
BasicH₂O, OH⁻ (e.g., NaOH)RefluxSodium pentanoate and Benzhydrylamine

Functional Group Interconversions and Derivatization Strategies

The presence of a proton on the amide nitrogen allows for further substitution, although the low acidity of this proton (pKa ≈ 17) necessitates strong reagents.

N-Alkylation: The N-H proton of this compound is not sufficiently acidic to be removed by common bases. Therefore, N-alkylation requires the use of a very strong base, such as sodium hydride (NaH) or n-butyllithium, to deprotonate the amide and form a highly nucleophilic amidate anion. stackexchange.com This anion can then react with an alkyl halide (e.g., iodomethane) in an Sₙ2 reaction to yield a tertiary amide. escholarship.org The steric hindrance from the bulky benzhydryl group may influence the reaction rate and yield.

N-Acylation: this compound can be acylated to form an imide derivative. This reaction typically involves treatment with a more reactive acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base or a catalyst. chemguide.co.uk For example, reacting this compound with acetic anhydride can yield N-acetyl-N-benzhydrylpentanamide. scribd.com These methods provide a pathway to more complex, branched nitrogen-containing structures.

TransformationReagentsProduct Type
N-Alkylation1. NaH, THF2. R-X (e.g., CH₃I)Tertiary Amide
N-Acylation(R'CO)₂O or R'COClImide

The pentanamide (B147674) aliphatic chain consists of primary and secondary C-H bonds, which are generally unreactive. However, they can undergo transformation under free-radical conditions.

Free-Radical Halogenation: The alkyl chain of this compound can be halogenated via a free-radical chain mechanism, typically initiated by UV light or a radical initiator. wikipedia.orglscollege.ac.in Bromination, often using N-bromosuccinimide (NBS) with light, is generally more selective than chlorination. masterorganicchemistry.comchadsprep.comyoutube.com The reaction proceeds via abstraction of a hydrogen atom to form a carbon radical. The stability of the radical intermediate dictates the regioselectivity (tertiary > secondary > primary). For the pentanamide chain, bromination would preferentially occur at one of the three secondary methylene (CH₂) groups over the terminal primary methyl (CH₃) group. This functionalization provides a handle for subsequent substitution or elimination reactions.

Oxidation and Reduction Chemistry of the Benzhydryl and Amide Moieties

Oxidation: The benzhydryl group contains a methine (C-H) bond that is benzylic to two phenyl rings, making it a primary site for oxidation. Strong oxidizing agents could potentially convert this C-H bond to a hydroxyl group, forming a carbinolamide. Furthermore, studies on the electrochemical oxidation of structurally similar N-aryl-2,2-diphenylacetamides have shown that cleavage of the bond between the benzylic carbon and the carbonyl group can occur, yielding benzophenone as a major product. researchgate.net

Reduction: The amide carbonyl group is relatively resistant to reduction. However, it can be completely reduced to a methylene group (CH₂) by powerful hydride-donating agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comcommonorganicchemistry.comlibretexts.org Weaker reducing agents such as sodium borohydride are ineffective. Treatment of this compound with LiAlH₄ in an ethereal solvent, followed by an aqueous workup, would yield the corresponding secondary amine, N-benzhydrylpentylamine. This transformation is a valuable synthetic route for preparing amines from amides. libretexts.orglibretexts.org

Photochemical Transformations

The benzhydryl moiety makes this compound a candidate for photochemical reactions. The diphenylmethyl group is known to be photo-labile. Upon irradiation with UV light, the C-N bond connecting the benzhydryl group to the amide nitrogen can undergo cleavage. acs.orgresearchgate.net Research on related N-benzhydryl compounds shows that this photolysis can proceed via two main pathways depending on the solvent and reaction conditions:

Heterolytic Cleavage: Formation of a stable benzhydryl cation (Ph₂CH⁺) and an amidate anion. This pathway is favored in polar solvents. nih.gov

Homolytic Cleavage: Generation of a benzhydryl radical (Ph₂CH•) and an amidyl radical. researchgate.net

These highly reactive intermediates can subsequently engage in various reactions, such as reacting with the solvent or other molecules present in the system, leading to a complex mixture of products. acs.org

Supramolecular Interactions and Self-Assembly Propensities

The structure of this compound contains key features that facilitate non-covalent interactions, leading to supramolecular assembly. The secondary amide group is a classic motif for hydrogen bonding. reddit.com

The N-H group acts as a hydrogen bond donor.

The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor.

This donor-acceptor capability allows molecules of this compound to form intermolecular hydrogen bonds, typically resulting in the formation of linear chains or dimeric structures in the solid state or in non-polar solvents. researchgate.netias.ac.innih.govnih.gov The formation of these hydrogen-bonded networks can significantly influence the material's physical properties, such as its melting point and solubility. youtube.com While the bulky benzhydryl groups may introduce steric constraints, the fundamental hydrogen-bonding propensity of the secondary amide group remains a dominant factor in its potential for self-assembly and the formation of ordered supramolecular structures. rsc.orgnih.gov

Investigation of N Benzhydrylpentanamide S Molecular Interactions with Biological Systems Mechanistic Chemical Biology Focus

General Principles of Amide-Containing Scaffolds in Biological Recognition

The amide functional group is a cornerstone of biologically active molecules, including a vast number of approved drugs and endogenous molecules like peptides and proteins. nih.gov Its significance in molecular recognition stems from a unique combination of structural and electronic properties. The amide bond is planar due to resonance, which restricts free rotation around the C-N bond and imparts a specific three-dimensional geometry to the molecule. nih.gov This planarity is crucial for defining the conformation that a molecule presents to its biological target. nih.gov

Furthermore, the amide group is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). nih.gov These hydrogen bonding capabilities are fundamental to the specific and high-affinity interactions that underpin molecular recognition in biological systems, such as a ligand binding to the active site of an enzyme or a receptor. nih.govnih.gov

In Vitro Studies on Molecular Target Binding and Biochemical Pathway Modulation

To understand how a compound like N-benzhydrylpentanamide interacts with biological systems, a series of in vitro studies are essential. These assays provide quantitative data on target engagement and functional effects at a molecular level.

Enzyme inhibition assays are conducted to determine if a compound can modulate the activity of a specific enzyme. The key is to elucidate not only if it inhibits but also the mechanism of that inhibition.

Reversible Inhibition : This occurs when the inhibitor binds non-covalently to the enzyme and can be released, allowing the enzyme to regain activity. There are several types:

Competitive Inhibition : The inhibitor binds to the active site, directly competing with the substrate. khanacademy.org This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, it increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax). khanacademy.org

Noncompetitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. khanacademy.org It reduces the concentration of functional enzyme, thereby decreasing the Vmax without affecting the Km. khanacademy.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in place. khanacademy.org This mechanism reduces both Vmax and Km. khanacademy.org

Irreversible Inhibition : This involves the inhibitor forming a stable, often covalent, bond with the enzyme, permanently inactivating it.

The mechanism of inhibition for a compound like this compound would be determined by measuring enzyme reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. khanacademy.org

Illustrative Data: Kinetic Parameters of a Hypothetical Enzyme Inhibited by this compound

Inhibition TypeEffect on VmaxEffect on KmIllustrative Ki (Inhibition Constant)Mechanism Description
CompetitiveNo ChangeIncrease5.2 µMInhibitor binds to the active site, competing with the substrate. khanacademy.orgyoutube.com
NoncompetitiveDecreaseNo Change10.8 µMInhibitor binds to an allosteric site on the enzyme or enzyme-substrate complex. khanacademy.org
UncompetitiveDecreaseDecrease15.5 µMInhibitor binds only to the enzyme-substrate complex. khanacademy.orgresearchgate.net

Receptor binding assays are used to quantify the interaction between a ligand (the compound being tested) and a receptor. The most common method is the radioligand binding assay, where a radioactively labeled compound with known affinity for the receptor is used. The test compound is added in increasing concentrations to compete with the radioligand for binding.

Affinity : This measures the strength of the binding interaction and is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). nih.gov A lower Kd or Ki value indicates higher binding affinity. sigmaaldrich.com

Selectivity : This refers to a compound's ability to bind preferentially to one specific receptor type over others. A highly selective compound will have a much lower Ki for its target receptor compared to other receptors. nih.gov

For this compound, its affinity and selectivity profile would be determined by testing it against a panel of different receptors.

Illustrative Data: Receptor Binding Profile for this compound

Receptor TargetBinding Affinity (Ki, nM)Assay Type
Receptor A25[3H]-Ligand X Competition Assay
Receptor B1,500[3H]-Ligand Y Competition Assay
Receptor C>10,000[3H]-Ligand Z Competition Assay

Biophysical methods provide detailed information about the thermodynamics and kinetics of binding events. researchgate.net

Isothermal Titration Calorimetry (ITC) : This technique directly measures the heat released or absorbed during a binding event. nih.gov ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy change (ΔH), and stoichiometry (n). nih.gov From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. nih.gov

Surface Plasmon Resonance (SPR) : SPR is a real-time, label-free method for observing binding events. researchgate.netfrontiersin.org It measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated (Kd = koff/kon). frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide high-resolution structural information about the protein-ligand complex, identifying the specific amino acid residues involved in the interaction.

Illustrative Data: Thermodynamic Parameters of this compound Binding to a Target Protein via ITC

ParameterValueDescription
Affinity (Kd)1.2 µMDissociation constant, a measure of binding strength. nih.gov
Stoichiometry (n)0.98The molar ratio of ligand to protein in the complex. nih.gov
Enthalpy (ΔH)-8.5 kcal/molThe heat change associated with binding, indicating favorable hydrogen bonding and van der Waals interactions. nih.gov
Entropy (ΔS)-2.0 cal/mol·KThe change in disorder of the system upon binding. A negative value suggests a loss of conformational freedom. nih.gov

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a compound and observing how these changes affect its biological activity or, more specifically, its molecular interactions. gardp.orgpatsnap.com The goal is to identify which parts of the molecule, or "pharmacophores," are crucial for binding and which can be altered to improve properties like affinity and selectivity. patsnap.comdrugdesign.org

For this compound, an SAR campaign would involve synthesizing a series of analogs with modifications to its three main components:

The Benzhydryl Group : Substituents (e.g., halogens, methoxy (B1213986) groups) could be added to the phenyl rings to alter electronic properties and introduce new contact points. One phenyl ring could be replaced with other aromatic or heterocyclic systems.

The Pentyl Chain : The length of the alkyl chain could be varied (shortened or lengthened) to probe the size and shape of the hydrophobic pocket it occupies. Introducing branching or unsaturation could explore conformational constraints.

The Amide Linkage : While often conserved, it could be replaced with bioisosteres (e.g., a 1,2,3-triazole) to assess the importance of the specific hydrogen bonding pattern. nih.gov

Each new analog would be tested in the binding and functional assays described above to build a comprehensive map of how structural changes impact molecular recognition.

Illustrative Data: SAR of this compound Analogs

AnalogModificationHypothetical Impact on Binding Affinity (Ki)Rationale
Parent CompoundThis compound25 nMBaseline affinity.
Analog 1Replace pentyl with propyl150 nMShorter chain leads to weaker hydrophobic interactions.
Analog 2Add 4-fluoro substituent to one phenyl ring15 nMPotential for a new halogen bond or favorable electrostatic interaction. nih.gov
Analog 3Replace benzhydryl with a single benzyl (B1604629) group800 nMSignificant loss of hydrophobic contacts.

Cellular Uptake and Subcellular Localization Studies (Mechanistic Aspects)

For a compound to have a biological effect on an intracellular target, it must first cross the cell membrane. Cellular uptake studies aim to elucidate the mechanisms by which this occurs.

Mechanisms of Uptake : Small molecules can enter cells through several pathways:

Passive Diffusion : Lipophilic compounds can diffuse directly across the lipid bilayer, driven by a concentration gradient. This process is energy-independent.

Facilitated Diffusion : Movement across the membrane is aided by a carrier protein, but still does not require energy.

Active Transport : Requires transporter proteins and energy (ATP) to move a compound against its concentration gradient.

Endocytosis : The cell membrane engulfs the compound to form a vesicle. This is an energy-dependent process that includes pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.comnih.gov

The likely uptake mechanism for this compound, a relatively lipophilic molecule, would be passive diffusion. However, to confirm this, studies would be conducted under conditions that inhibit specific pathways. For example, performing the uptake assay at 4°C or in the presence of metabolic inhibitors like sodium azide (B81097) would test for energy-dependent processes. nih.gov Chemical inhibitors of clathrin-mediated (e.g., chlorpromazine) or caveolae-mediated (e.g., filipin) endocytosis could also be used. nih.gov

Subcellular Localization : Once inside the cell, a compound may accumulate in specific organelles. To determine this, fluorescently-labeled analogs of this compound could be synthesized. Using confocal microscopy, the location of the fluorescent analog could be tracked and compared with specific dyes that stain organelles like the mitochondria, endoplasmic reticulum, or lysosomes. nih.govnih.gov

Illustrative Data: Effect of Inhibitors on Cellular Uptake of this compound

ConditionTarget ProcessRelative Cellular Uptake (%)Inferred Mechanism
Control (37°C)N/A100Total uptake.
Low Temperature (4°C)Energy-dependent processes95Uptake is largely energy-independent, suggesting passive diffusion. nih.gov
ChlorpromazineClathrin-mediated endocytosis98Clathrin-mediated endocytosis is not a major pathway. nih.gov
FilipinCaveolae-mediated endocytosis96Caveolae-mediated endocytosis is not a major pathway. nih.gov

Mechanisms of Action at the Molecular and Cellular Level

Currently, there is no published research that specifically delineates the molecular or cellular mechanisms of action for this compound. Scientific studies investigating its binding affinity to specific receptors, its potential as an enzyme inhibitor, or its influence on cellular signaling pathways have not been identified. Therefore, a detailed, purely mechanistic description of its activity cannot be provided at this time.

Role as a Chemical Probe for Biological Pathway Elucidation

There is no documented use of this compound as a chemical probe in the scientific literature. Its utility in the elucidation of biological pathways, which would require a well-characterized and specific mode of action, has not been established.

Due to the absence of research data, interactive data tables and detailed research findings for this compound cannot be generated.

Potential Applications of N Benzhydrylpentanamide in Materials Science and Industrial Chemistry Excluding Biological/medicinal Applications

Utilization as a Building Block in Complex Organic Synthesis

The structure of N-benzhydrylpentanamide allows it to serve as a versatile building block in the construction of more complex molecules. The synthesis of N-benzhydrylamides can be achieved through various methods, including the Ritter reaction, which involves the reaction of benzhydrol with a nitrile in the presence of an acid. A notable advantage of using formic acid as the medium is that it allows the reaction to proceed under milder conditions than traditional strong acid catalysis, which is particularly useful for preparing derivatives like acrylamides without inducing polymerization organic-chemistry.org.

The benzhydryl group can be incorporated into a synthetic route to introduce a bulky, rigid substituent that can influence the stereochemical outcome of subsequent reactions or alter the physical properties of the final product. The amide linkage itself is a stable and common functional group in organic chemistry, providing a reliable connection point for further molecular elaboration.

Table 1: Representative Synthesis of N-Benzhydrylamides via Ritter Reaction organic-chemistry.org

Nitrile ReactantAlcohol ReactantReaction ConditionsProductYield
AcrylonitrileBenzhydrolRefluxing Formic AcidN-BenzhydrylacrylamideGood
MethacrylonitrileBenzhydrolRefluxing Formic AcidN-BenzhydrylmethacrylamideGood
Various NitrilesBenzhydrolRefluxing Formic AcidN-BenzhydrylamidesFair to Good

This interactive table summarizes the synthesis of N-benzhydrylamides using the Ritter reaction in formic acid, highlighting the mild conditions that prevent polymerization of unsaturated nitriles.

Applications in Polymer Chemistry and Material Science

The incorporation of this compound or similar N-benzhydryl amide monomers into polymer chains could impart unique properties to the resulting materials. The large, hydrophobic benzhydryl group would be expected to increase the polymer's glass transition temperature (Tg), enhancing its thermal stability and rigidity. It could also decrease the polymer's solubility in polar solvents while improving its solubility in nonpolar organic solvents.

While direct polymerization of this compound is not widely reported, related structures have found use in polymer science. For instance, benzhydrylamine resins, which feature a similar benzhydryl-nitrogen bond, have been developed for solid-phase synthesis. These resins, typically based on a polystyrene backbone, demonstrate the feasibility of attaching benzhydryl-amine type structures to a polymer matrix. This suggests that this compound could function as a modifying agent or a monomer in specialized polymerization reactions to create materials with tailored thermal and mechanical properties. The bulky nature of the benzhydryl group could create significant steric hindrance, potentially leading to materials with high free volume, which could be useful in membrane or separation applications.

Role as a Precursor for Other Chemical Entities

One of the most significant potential applications of this compound is its role as a synthetic precursor, primarily by leveraging the N-benzhydryl group as a protecting group for the amide nitrogen. The benzhydryl group can be selectively cleaved under specific conditions to liberate the primary amide (pentanamide) and benzophenone. This protective strategy is valuable in multi-step syntheses where the amide N-H bond needs to be masked to prevent unwanted side reactions.

Various methods have been developed for the cleavage of N-benzhydryl and related N-benzyl groups from amides. These deprotection strategies often involve oxidative or radical-based reactions. For example, a mild and efficient procedure for cleaving the N-benzhydryl group from β-lactams involves treatment with N-bromosuccinimide (NBS) and a catalytic amount of bromine under light irradiation, followed by hydrolysis. researchgate.net This two-step process first forms an N-benzhydrol intermediate which is then hydrolyzed to the deprotected amide and benzophenone. researchgate.net Such cleavage reactions underscore the utility of this compound as a stable intermediate that can be readily converted to other valuable compounds.

Table 2: Selected Methods for the Cleavage of N-Substituted Amides

N-Protecting GroupReagentsConditionsProductsReference
N-Benzhydryl1. NBS, Br₂ (cat.), light, CH₂Cl₂-H₂O2. p-TsOH, aq. acetone1. 20°C, 3 hours2. HydrolysisPrimary Amide, Benzophenone researchgate.net
o/p-Nitrobenzyl20% aq. NaOH in Methanol75°CPrimary Amide nih.gov
N-ArylIBX (2-Iodoxybenzoic acid)Mild conditionsPrimary Amide organic-chemistry.org
N-AllylRhCl₃, n-PrOH-Primary Amide organic-chemistry.org

This interactive table outlines various chemical methods for the deprotection of N-substituted amides, illustrating the role of compounds like this compound as protected precursors.

Analytical Standards and Reference Compounds

In industrial chemistry, analytical standards are crucial for quality control, process monitoring, and research and development. A compound like this compound could serve as a certified reference material in analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

While there is no specific evidence of this compound being used as a commercial analytical standard, its potential exists in any industrial process where it might be an intermediate, byproduct, or degradation product. For example, in the manufacturing of a pharmaceutical or a specialty polymer that involves a benzhydryl-containing precursor and pentanoic acid derivatives, this compound could be formed as an impurity. The availability of a pure, well-characterized standard would be essential for developing and validating analytical methods to detect and quantify its presence, ensuring the purity and safety of the final product. The use of other amides, such as acrylamide, as analytical standards for monitoring levels in food and environmental samples provides a clear precedent for this type of application. sigmaaldrich.com

Future Research Directions and Unexplored Avenues for N Benzhydrylpentanamide

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research on N-benzhydrylpentanamide should prioritize the development of novel synthetic routes that adhere to the principles of green chemistry. This includes the exploration of catalytic systems that minimize waste and energy consumption. For instance, employing earth-abundant metal catalysts in place of precious metals could significantly enhance the sustainability of its synthesis. Furthermore, investigating solvent-free reaction conditions or the use of greener solvents would reduce the environmental impact of its production. Transformations that lead to six-membered heterocycles often rely on condensation reactions, and exploring similar efficient strategies for amide bond formation in this compound could prove fruitful beilstein-journals.org.

Discovery of Unforeseen Chemical Transformations and Reactivity

The benzhydryl and pentanamide (B147674) moieties of this compound offer a rich playground for exploring novel chemical transformations. Future research should venture beyond its synthesis and investigate its reactivity under various conditions. This could lead to the discovery of unforeseen reactions and the generation of a diverse library of new molecules with potentially valuable properties. For example, exploring the functionalization of the aromatic rings or the amide backbone could yield derivatives with unique biological or material science applications. The use of toxic chlorinating agents in the synthesis of related structures highlights the need for milder and more selective transformation methods nih.gov.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has emerged as a powerful tool for predicting molecular properties and reactivity, thereby accelerating the pace of chemical discovery. Future research on this compound should leverage advanced computational modeling to predict its conformational landscape, electronic properties, and reactivity. nih.gov Density functional theory (DFT) and other quantum mechanical methods can be employed to model reaction mechanisms and predict the outcomes of unexplored reactions. nih.gov This predictive capability can guide experimental efforts, saving time and resources by prioritizing promising research avenues. Such computational studies are instrumental in preparing compounds with specific desired properties. nih.gov

Exploration of New Chemical Probe Applications

The unique structural features of this compound may render it suitable for use as a chemical probe in biological systems. Future research could explore its potential to interact with specific biological targets, such as proteins or nucleic acids. By attaching fluorescent tags or other reporter groups to the molecule, it could be developed into a tool for imaging and studying cellular processes. The development of related compounds as anti-proliferative agents suggests that derivatives of this compound could also be investigated for their biological activities researchgate.net.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. nih.gov Future research should focus on developing a continuous flow synthesis for this compound. researchgate.netrsc.org This would enable the on-demand production of the compound with high purity and reproducibility. nih.gov Integrating the flow synthesis with automated platforms could further streamline the process, allowing for high-throughput screening of reaction conditions and the rapid synthesis of analog libraries. thieme-connect.de This technology has proven effective for the synthesis of various active pharmaceutical ingredients and could be readily adapted. nih.gov

Development of Chiral Analogs for Stereoselective Recognition Studies

Introducing chirality into the this compound scaffold would open up new avenues for research in stereoselective recognition. Future efforts should be directed towards the synthesis of enantiomerically pure chiral analogs of the compound. These chiral molecules could be used to study stereoselective interactions with other chiral molecules, which is of fundamental importance in fields such as asymmetric catalysis and drug discovery. The enantioselective synthesis of fragments for other complex molecules has been successfully achieved and similar strategies could be applied here beilstein-journals.org.

Collaborative Research Opportunities Across Disciplines

The exploration of this compound and its potential applications is currently in its nascent stages. The limited availability of specific data for this compound underscores a significant opportunity for multidisciplinary collaborative research to unlock its full potential. The complex nature of drug discovery and development necessitates the integration of expertise from various scientific fields.

Medicinal Chemistry and Computational Modeling: Collaborations between medicinal chemists and computational modelers are crucial for the rational design of novel this compound analogs with improved potency, selectivity, and pharmacokinetic profiles. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking could predict the interactions of these compounds with biological targets, thereby guiding synthetic efforts. For instance, understanding the steric and electronic requirements of the binding site through molecular modeling can inform the design of more effective compounds nih.gov.

Pharmacology and Cell Biology: Pharmacologists and cell biologists can work in tandem to elucidate the mechanism of action of this compound and its derivatives. High-throughput screening of these compounds against various cell lines and receptor panels can identify potential therapeutic targets. Subsequent in-depth cellular and molecular studies would be necessary to validate these targets and understand the downstream signaling pathways involved.

Drug Metabolism and Pharmacokinetics (DMPK): A significant area for collaborative research lies in understanding the metabolic fate of this compound. DMPK specialists can collaborate with analytical chemists to identify the metabolic pathways, characterize the resulting metabolites, and assess their potential activity and toxicity. In vitro studies using liver microsomes and hepatocytes, followed by in vivo animal studies, would provide a comprehensive metabolic profile wikipedia.orgacs.org. This knowledge is essential for predicting the compound's behavior in humans and for designing analogs with improved metabolic stability.

Analytical Chemistry: The development of sensitive and specific analytical methods for the detection and quantification of this compound and its metabolites in biological matrices is paramount for preclinical and clinical studies. Collaboration with analytical chemists is necessary to develop and validate robust methods using techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) acs.orgumich.edu. These methods are critical for pharmacokinetic and toxicokinetic studies.

Toxicology and Pathology: A thorough evaluation of the safety profile of this compound is a prerequisite for any potential therapeutic application. Toxicologists and pathologists can collaborate to conduct comprehensive preclinical safety studies, including acute and chronic toxicity studies in various animal models. These studies would identify any potential target organ toxicity and establish a safe dose range for further development.

Translational Medicine: Ultimately, the goal of this research is to translate promising preclinical findings into clinical applications. This requires a strong collaboration between basic scientists and clinicians. Clinicians can provide valuable insights into the unmet medical needs and the clinical trial design, ensuring that the research is focused on addressing relevant health issues.

A summary of potential collaborative research opportunities is presented in the table below:

Discipline Area of Collaboration Key Research Questions
Medicinal Chemistry & Computational ModelingLead optimization and analog designWhat structural modifications can enhance potency and selectivity?
Pharmacology & Cell BiologyMechanism of action and target identificationWhat are the primary biological targets of this compound?
Drug Metabolism & Pharmacokinetics (DMPK)Metabolic profiling and stability assessmentWhat are the major metabolic pathways and metabolites?
Analytical ChemistryBioanalytical method developmentHow can we accurately quantify the compound in biological samples?
Toxicology & PathologySafety and toxicity evaluationWhat is the preclinical safety profile of this compound?
Translational MedicineClinical development strategyWhat are the potential therapeutic indications and patient populations?

By fostering these interdisciplinary collaborations, the scientific community can systematically explore the therapeutic potential of this compound and accelerate its journey from a chemical entity to a potential therapeutic agent.

Q & A

Q. How can researchers optimize the synthetic yield of N-benzhydrylpentanamide while minimizing side products?

  • Methodological Answer : To enhance yield, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may improve amide bond formation efficiency. Monitor intermediates via thin-layer chromatography (TLC) to identify side products early. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate the target compound from byproducts. Reaction optimization should include kinetic studies to identify rate-limiting steps .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify hydrogen and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Cross-validate results with elemental analysis to ensure purity ≥95%. For chiral centers, employ circular dichroism or X-ray crystallography if ambiguity persists .

Q. What protocols ensure the stability of this compound during long-term storage in research settings?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies by exposing samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, analyzing degradation via HPLC. Include desiccants in storage vials and monitor pH if dissolved in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data on the biological activity of this compound?

  • Methodological Answer : Cross-validate computational models (e.g., molecular docking) with experimental assays under standardized conditions. For instance, if predicted binding affinity conflicts with surface plasmon resonance (SPR) results, re-examine solvent effects, protonation states, or protein conformational dynamics. Use alanine scanning mutagenesis to test key residues in the target protein. Replicate assays with orthogonal techniques (e.g., isothermal titration calorimetry) to rule out methodological artifacts .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound derivatives to enhance target selectivity?

  • Methodological Answer : Synthesize derivatives with systematic substitutions at the benzhydryl or pentanamide moieties. Test against related off-target proteins (e.g., kinase isoforms) to assess selectivity. Use competitive binding assays with radiolabeled ligands or fluorescence polarization. Analyze SAR trends with multivariate regression models, prioritizing substituents that improve binding entropy (e.g., rigidifying groups) while minimizing hydrophobicity to reduce nonspecific interactions .

Q. How should researchers approach discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate pharmacokinetic factors such as bioavailability, plasma protein binding, and metabolic clearance. Perform in vitro hepatocyte stability assays to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement. If in vivo activity is lower than predicted, consider prodrug strategies or formulation optimization (e.g., liposomal encapsulation) .

Q. What experimental frameworks are recommended for identifying off-target effects of this compound in complex biological systems?

  • Methodological Answer : Employ chemoproteomic approaches like activity-based protein profiling (ABPP) or thermal shift assays to map unintended interactions. Combine with transcriptomic analysis (RNA-seq) to detect downstream pathway perturbations. Validate hits using CRISPR/Cas9 knockout models or selective inhibitors. For phenotypic screens, include counter-screens against unrelated cell lines or organisms (e.g., zebrafish) to distinguish target-specific effects .

Q. How can isotope labeling of this compound be implemented to study its metabolic pathways in biological systems?

  • Methodological Answer : Incorporate stable isotopes (e.g., ¹³C or ²H) at metabolically stable positions (e.g., the benzhydryl aromatic rings) during synthesis. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track labeled metabolites in plasma, urine, or tissue homogenates. Compare fragmentation patterns with unlabeled controls to distinguish endogenous compounds. Combine with kinetic isotope effect (KIE) studies to elucidate rate-determining enzymatic steps .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC). For replicate variability, apply mixed-effects models to account for batch or operator effects. Use bootstrap resampling to estimate confidence intervals and validate robustness .
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Q. How can researchers address batch-to-batch variability in this compound synthesis for multi-institutional studies?

  • Methodological Answer :
    Standardize synthetic protocols with detailed step-by-step documentation, including exact equipment specifications (e.g., reflux condenser type) and reagent sources. Share representative NMR and HPLC traces as reference standards. Implement inter-laboratory validation by distributing aliquots of a master batch for comparative analysis. Use control charts to monitor critical quality attributes (CQAs) like purity and crystallinity across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.